molecular formula C23H32BrN3O6 B13020019 tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate

tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate

Cat. No.: B13020019
M. Wt: 526.4 g/mol
InChI Key: SRZORCGPNRRUNR-UHFFFAOYSA-N
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Description

tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate is a complex organic compound that features multiple functional groups, including tert-butyl, bromomethyl, and indazole moieties. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate typically involves multiple steps, starting with the preparation of the indazole core. The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones. The bromomethyl group is introduced via bromination reactions, often using reagents like N-bromosuccinimide (NBS) under radical conditions. The tert-butoxycarbonyl (Boc) protecting groups are added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Di-tert-butyl dicarbonate (Boc2O): Used for introducing Boc protecting groups.

    Trifluoroacetic acid (TFA): Used for deprotection of Boc groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted indazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The indazole core is a common motif in many bioactive molecules, and modifications to this structure can lead to new therapeutic agents .

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a building block for specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the indazole core allows for interactions with various molecular targets, while the Boc protecting groups can be strategically removed to reveal reactive sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate is unique due to the combination of its indazole core, bromomethyl group, and multiple Boc protecting groups.

Properties

Molecular Formula

C23H32BrN3O6

Molecular Weight

526.4 g/mol

IUPAC Name

tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(bromomethyl)indazole-1-carboxylate

InChI

InChI=1S/C23H32BrN3O6/c1-21(2,3)31-18(28)26(19(29)32-22(4,5)6)17-15-12-14(13-24)10-11-16(15)27(25-17)20(30)33-23(7,8)9/h10-12H,13H2,1-9H3

InChI Key

SRZORCGPNRRUNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CBr)C(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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